molecular formula C9H16BrNO B13192993 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane

Cat. No.: B13192993
M. Wt: 234.13 g/mol
InChI Key: FBOMEUPETPQIHR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of radical chemistry, where a carbohydrate skeleton is fused with the spiro-heterocycle . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized spirocyclic compounds, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane

InChI

InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2

InChI Key

FBOMEUPETPQIHR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(OC2)CBr

Origin of Product

United States

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